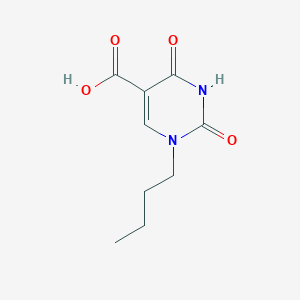

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a tetrahydropyrimidine core with two ketone groups at positions 2 and 4, a carboxylic acid moiety at position 5, and a butyl substituent at the N1 position. This compound belongs to a broader class of tetrahydropyrimidine-5-carboxylic acids, which are structurally related to uracil derivatives.

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-butyl-2,4-dioxopyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-11-5-6(8(13)14)7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15) |

InChI Key |

VOFGBKGARCZDGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=O)NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multicomponent Biginelli-Type Synthesis

A widely employed approach to synthesize tetrahydropyrimidine derivatives, including 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid analogs, is the Biginelli reaction. This method involves a three-component condensation of an aldehyde, a β-ketoester or cyanoacetate, and urea or thiourea.

-

- Aldehyde (various substituted benzaldehydes or aliphatic aldehydes)

- Ethyl cyanoacetate or ethyl acetoacetate

- Urea or thiourea

-

- Diisopropyl ethyl ammonium acetate (DIPEAc) ionic liquid as an efficient catalyst

- Room temperature reaction

- Solvent-free or minimal solvent conditions (e.g., ethanol or DMF)

- Reaction times range from 1 to 9 hours depending on catalyst presence and substrate

Mechanism:

The reaction proceeds via cyclocondensation forming the tetrahydropyrimidine ring, with DIPEAc promoting the condensation efficiently.Yields:

High isolated yields (78–96%) are reported under optimized conditions.Scope:

The method tolerates various functional groups on the aldehyde, including electron-donating (methyl, methoxy) and electron-withdrawing (nitro, halogens) substituents, as well as sterically hindered and heteroaryl aldehydes, yielding the corresponding tetrahydropyrimidine derivatives efficiently.

Stepwise Amidation and Hydrolysis Route

Another preparation strategy involves stepwise functional group transformations starting from pyrimidine derivatives:

Step 1: Amidation

- Carboxylic acid derivatives are reacted with aromatic amines in the presence of coupling agents such as HATU and bases like N,N-diisopropylethylamine to form aromatic amide intermediates.

Step 2: Hydrolysis

- The amide intermediates undergo hydrolysis in methanol-water mixtures with bases such as lithium hydroxide to yield carboxylic acid intermediates.

Step 3: Amidation to Dimethylamide

- The carboxylic acid intermediates react with ammonium chloride in the presence of catalysts like PyBrOP and bases such as DIPEA to form dimethylamide intermediates.

Step 4: Dehydration

- The dimethylamide intermediates are dehydrated using trifluoroacetic anhydride and triethylamine to afford the target tetrahydropyrimidine carboxylic acid derivatives.

This method is suited for preparing substituted tetrahydropyrimidine carboxylic acids with specific functional groups and allows structural diversification.

Reaction Conditions and Optimization Data

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | DIPEAc ionic liquid | Optimal catalyst for Biginelli reaction at room temperature |

| Solvent | Ethanol, DMF, or solvent-free | Solvent-free preferred for green chemistry |

| Temperature | Room temperature (20–25 °C) | Mild conditions, energy-saving |

| Reaction Time | 1–9 hours | Catalyst presence reduces time |

| Yield Range | 78–96% isolated yield | High efficiency |

| Substrate Scope | Aromatic and aliphatic aldehydes | Broad functional group tolerance |

Analytical Characterization of Products

- Infrared Spectroscopy (IR): Confirms presence of carbonyl groups (around 1660 cm⁻¹) and NH groups.

- Proton Nuclear Magnetic Resonance (¹H NMR): Characteristic singlets for NH protons (~11.7 and 8.9 ppm), aromatic protons, and butyl chain signals.

- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Signals for carbonyl carbons (~166 ppm), pyrimidine ring carbons, and alkyl substituents.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

Summary Table of Representative Biginelli Reaction Yields

| Entry | Aldehyde Substituent | Catalyst Recovery (%) | Product Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (H) | 96 | 96 |

| 2 | 4-Methyl | 92 | 93 |

| 3 | 4-Methoxy | 91 | 90 |

| 4 | 4-Nitro | 90 | 89 |

| 5 | 4-Chloro | 80 | 78 |

Reaction conditions: aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol), DIPEAc (4 mL), room temperature.

Industrial and Scale-Up Considerations

- Continuous flow reactors and advanced purification techniques are employed to optimize yield and purity on an industrial scale.

- Use of green catalysts like DIPEAc ionic liquid reduces environmental impact.

- Reaction parameters are fine-tuned for scalability, reproducibility, and cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the butyl group or the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological and physicochemical properties of tetrahydropyrimidine-5-carboxylic acid derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings

Enzyme Inhibition: The 3-(4-fluorophenyl) analog demonstrated strong binding affinity (-8.7 kcal/mol) to Anopheles gambiae KFase, a target for malaria vector control .

Pharmaceutical Relevance : The parent compound (5-carboxyuracil) is a critical impurity in trifluridine synthesis, emphasizing its role in drug quality assurance .

Substituent Effects: Lipophilicity: Bulky substituents (e.g., butyl, isopropyl) enhance lipid solubility, which may improve bioavailability but reduce aqueous solubility. Electron-Withdrawing Groups: Fluorine at the phenyl ring (C3) increases electronegativity, stabilizing enzyme-ligand interactions via hydrophobic and halogen bonding . Nucleoside Derivatives: Arabinofuranosyl-substituted analogs exhibit antiviral activity, leveraging sugar moieties for target specificity .

Biological Activity

Overview

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with various substituents that influence its pharmacological properties. The exploration of its biological activity includes antimicrobial, anticancer, and enzyme inhibition effects.

- Molecular Formula : C9H11N3O2

- Molecular Weight : 193.2025 g/mol

- CAS Number : 7153-60-8

- Structure : The compound contains a butyl group and dioxo functionalities that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that the compound may modulate enzyme activity, particularly in pathways related to cancer metabolism and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that derivatives of the pyrimidine structure exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| 1-butyl derivative | Moderate | Staphylococcus aureus |

| 1-butyl derivative | High | Escherichia coli |

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It appears to inhibit the growth of cancer cells through several mechanisms:

- Enzyme Inhibition : Inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers, has been noted. This inhibition may lead to decreased proliferation of cancer cells and increased apoptosis.

Case Studies

A notable study focused on the inhibition of BCATs by pyrimidine derivatives. The findings indicated that certain modifications to the pyrimidine structure enhanced potency against BCAT1 and BCAT2 enzymes:

- IC50 Values : The IC50 values for selected compounds were reported as follows:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 81 | BCAT1 |

| Compound B | 150 | BCAT2 |

These results suggest that structural modifications can significantly impact the biological efficacy of these compounds.

Q & A

Q. What are the standard synthetic routes for 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is synthesized via multi-step heterocyclic condensation reactions. A common approach involves:

- Step 1 : Reacting substituted pyrimidine precursors (e.g., urea derivatives) with alkylating agents (e.g., butyl halides) under basic conditions to introduce the butyl group.

- Step 2 : Carboxylic acid functionalization via hydrolysis or oxidation of ester intermediates.

- Optimization : Yield improvements (typically 60–75%) are achieved by adjusting reaction time (12–24 hrs), temperature (80–100°C), and catalysts (e.g., p-toluenesulfonic acid). Solvent polarity (e.g., ethanol vs. DMF) also influences regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm regiochemistry and substituent positions (e.g., butyl chain integration at N1) .

- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3200 cm (N-H) validate the dioxo-tetrahydropyrimidine core .

- X-ray crystallography : Resolves stereochemical ambiguity, as seen in related tetrahydropyrimidine structures .

Q. What initial biological screening assays are recommended for assessing its bioactivity?

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding affinities with enzymes (e.g., dihydrofolate reductase). Key interactions include H-bonding with the carboxylic acid group and hydrophobic contacts with the butyl chain .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. What strategies address low yield in multi-step synthesis?

- Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., incomplete alkylation products) and adjust stoichiometry .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in alkylation steps .

- Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane) improves isolation of the target compound .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Butyl vs. methyl groups : The butyl chain enhances lipophilicity, improving membrane permeability in cellular assays compared to methyl analogues .

- Carboxylic acid vs. esters : The free -COOH group is critical for hydrogen bonding in enzyme inhibition, while ester derivatives show reduced activity .

Q. How to resolve discrepancies in reported biological activities across studies?

- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Structural verification : Re-examine compound purity via NMR and elemental analysis to rule out degradation .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy

- Issue : Some studies report MIC values of 10 µg/mL against S. aureus, while others show no activity at 50 µg/mL.

- Resolution : Differences may arise from strain variability or solvent effects (e.g., DMSO cytotoxicity masking true activity). Standardize solvent concentrations (<1% v/v) and use CLSI guidelines .

Q. Discrepancies in synthetic yields

- Issue : Yields range from 40% to 75% for the same route.

- Resolution : Trace moisture in reactions can hydrolyze intermediates; use anhydrous solvents and molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.